Ras inhibitory peptide
Overview
Description
Ras inhibitory peptides are designed to interfere with the function of the Ras protein, which plays a crucial role in cell signaling pathways that control cell growth and differentiation. Mutations in Ras genes, particularly those affecting amino acids G12, G13, and Q61, are frequently associated with various cancers, making Ras a significant target for anticancer drug development .
Synthesis Analysis
The synthesis of Ras inhibitory peptides involves the creation of molecules that can mimic the structure and function of the natural substrates of enzymes like farnesyltransferase (FTase), which is responsible for the post-translational modification of Ras proteins. Benzodiazepine peptidomimetics have been synthesized to inhibit FTase by mimicking the tetrapeptide CAAX sequence recognized by the enzyme . Similarly, non-peptide mimetics have been designed to replace the CAAX sequence with biphenyl derivatives, resulting in potent FTase inhibitors .
Molecular Structure Analysis
The molecular structure of Ras inhibitory peptides is critical for their function. The crystal structure of a human K-Ras G12D mutant in complex with GDP and the cyclic inhibitory peptide KRpep-2d revealed that the peptide binds near the Switch II region of Ras, allosterically blocking protein-protein interactions with guanine nucleotide exchange factors . This discovery highlights the importance of the precise positioning of functional groups within the peptide to mimic the natural CAAX sequence effectively.
Chemical Reactions Analysis
Ras inhibitory peptides act by inhibiting the association of Ras with other proteins, such as Raf and RalGDS, which are essential for the activation of downstream signaling pathways. Peptides derived from the H-Ras effector region and the Ras binding domain of Raf-1 have been shown to inhibit the formation of the Ras-Raf complex . Additionally, peptides that lack the cysteine residue found in the natural substrate of FTase have been developed, demonstrating that it is possible to inhibit the enzyme without the need for a cysteine residue .
Physical and Chemical Properties Analysis
The physical and chemical properties of Ras inhibitory peptides are tailored to enhance their stability and cellular uptake. For instance, the fusion of RasGRF1-derived peptides with the Tat protein transduction domain allows for their uptake into mammalian cells, where they can exert their inhibitory effects on Ras-dependent processes . The design of non-peptide mimetics also aims to create molecules that are not substrates for farnesylation, do not have peptidic features, and have no hydrolyzable bonds, thus enhancing their stability and potential as drug candidates .
Scientific Research Applications
1. Cancer Therapeutics
Ras inhibitory peptides, such as KRpep-2d, have been identified for their potential in cancer therapeutics, particularly targeting specific mutations in Ras proteins like K-Ras(G12D). These peptides can allosterically block protein-protein interactions, offering a promising strategy for direct Ras inhibition in cancer treatments (Sogabe et al., 2017).
2. Cardiovascular Health
Peptides derived from macroalgae have shown renin inhibitory activities. They can be beneficial in combating hypertension by positively affecting the renin-angiotensin system (RAS), offering potential applications in functional foods for cardiovascular health (Fitzgerald et al., 2012).
3. Drug Development for Tumor Treatment
RasGRF1-derived peptides demonstrate properties that inhibit Ras-dependent proliferation and migration in cancer cells. These findings support their use as model compounds for developing Ras inhibitory anticancer agents (Sacco et al., 2012).
4. Hypertension Management
Research on ACE inhibitory peptides from food sources like whey, soy, and rice protein underscores their potential in managing hypertension. These peptides show strong inhibitory potential against plasma and tissue ACE, which could be beneficial in preventing RAS-related hypertension (Michelke et al., 2017).
5. COVID-19 Treatment
Whey-derived peptides, due to their ACE inhibitory activity, have been explored for their potential therapeutic role in the COVID-19 pandemic. They exhibit a dual inhibitory action against both ACE and ACE2, which may represent a novel strategy in treating COVID-19 (Chamata et al., 2021).
6. Vasodilator Peptide Research
The role of peptides like angiotensin-(1–7) in cardiovascular drug therapy, especially in the regulation of vascular and renal function, is being researched. This could have implications in the development of new drugs targeting the RAS (Schindler et al., 2007).
7. Intracellular Targeting in Cancer Therapy
Bicyclic peptides, such as those inhibiting K-Ras, are being developed for their cell-penetrating properties and potential in targeting intracellular proteins in cancer therapy (Trinh et al., 2015).
8. Peptide-based GTPase Inhibition
Peptides targeting the Ras superfamily of small GTPases are being explored to treat a wide range of diseases. Recent advances in peptide modifications and delivery methods have increased interest in using these biologics for intracellular targets (Hurd et al., 2020).
9. Insights into Angiotensin Peptide Stability and Analysis
Nano-liquid chromatography with mass detection offers a methodology for quantifying Ang peptides, providing insights into the status of the RAS and aiding in the diagnosis of RAS abnormalities or monitoring RAS inhibition-based therapies (Olkowicz et al., 2017).
Future Directions
The consensus at present is that the most fruitful direction for anti-RAS therapeutics in the near future is indirect targeting of RAS signaling via inhibiting its downstream effectors . This includes the RAF–MEK–ERK and PI3K–AKT–MTOR kinase cascades that have been shown to be critical for RAS driver functions in specific cancers .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H91N19O11/c1-29(2)39(54)48(80)71-27-11-19-37(71)47(79)70-26-10-18-36(70)45(77)69-25-9-17-35(69)44(76)67-40(30(3)4)49(81)72-28-12-20-38(72)46(78)68-24-8-16-34(68)43(75)65-32(14-6-22-62-52(57)58)41(73)64-31(13-5-21-61-51(55)56)42(74)66-33(50(82)83)15-7-23-63-53(59)60/h29-40H,5-28,54H2,1-4H3,(H,64,73)(H,65,75)(H,66,74)(H,67,76)(H,82,83)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEHBKGSNFLJSF-QMAXXTOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H91N19O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332156 | |
Record name | 1aze | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1170.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ras inhibitory peptide | |
CAS RN |
159088-48-9 | |
Record name | 1aze | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.